Cas no 1431729-04-2 (5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester)
![5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester structure](https://www.kuujia.com/scimg/cas/1431729-04-2x500.png)
5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester
- 2H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-2-(2-pyrimidinyl)-, ethyl ester
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- Inchi: 1S/C10H11N5O2/c1-3-17-9(16)8-7(2)13-15(14-8)10-11-5-4-6-12-10/h4-6H,3H2,1-2H3
- InChI Key: PBLSGHNASKPSPR-UHFFFAOYSA-N
- SMILES: N1=C(C)C(C(OCC)=O)=NN1C1=NC=CC=N1
5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504350-1g |
Ethyl5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate |
1431729-04-2 | 97% | 1g |
$893 | 2023-02-02 |
5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
Additional information on 5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester
Comprehensive Overview of 5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester (CAS No. 1431729-04-2)
The compound 5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester (CAS No. 1431729-04-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, combining a pyrimidine ring with a triazole moiety, makes it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel small-molecule therapeutics targeting diseases such as cancer, inflammation, and infectious diseases.
One of the key features of 5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester is its role as a building block in medicinal chemistry. The ethyl ester group enhances its solubility, facilitating further chemical modifications. This property aligns with the growing trend in green chemistry, where researchers prioritize compounds with improved bioavailability and reduced environmental impact. The integration of pyrimidine and triazole rings also contributes to its stability, making it a reliable candidate for high-throughput screening in drug development pipelines.
In recent years, the scientific community has explored the structure-activity relationship (SAR) of derivatives of this compound. For instance, modifications to the methyl group or the pyrimidine ring have shown promising results in enhancing binding affinity to specific enzyme targets. This aligns with the increasing focus on precision medicine, where tailored molecular designs are critical for achieving therapeutic efficacy. Additionally, the compound’s potential as a kinase inhibitor has sparked interest, given the prominence of kinase-targeted therapies in oncology.
From a synthetic perspective, 5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester can be prepared via multicomponent reactions, which are favored for their efficiency and atom economy. This methodology resonates with the pharmaceutical industry’s push toward cost-effective synthesis and scalable production. Moreover, its compatibility with click chemistry techniques further expands its utility in creating diverse molecular libraries for drug discovery.
The compound’s relevance extends beyond pharmaceuticals. In agrochemical research, its structural motifs are being investigated for developing crop protection agents. With global concerns about food security and sustainable agriculture, such innovations are highly sought after. The triazole ring, in particular, is known for its fungicidal properties, making this compound a potential candidate for next-generation pesticides.
Another area of interest is the compound’s application in material science. Its aromatic and heterocyclic nature lends itself to the design of organic semiconductors and photovoltaic materials. As the demand for renewable energy solutions grows, researchers are exploring how such molecules can contribute to solar cell efficiency and energy storage technologies.
In summary, 5-Methyl-2-pyrimidin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester (CAS No. 1431729-04-2) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features, combined with its synthetic versatility, position it as a valuable asset in modern research. As industries continue to prioritize innovation and sustainability, this compound is likely to remain at the forefront of scientific exploration.
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